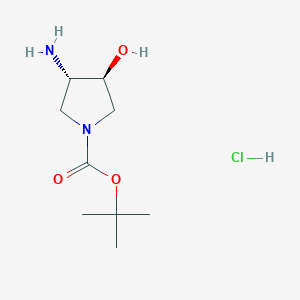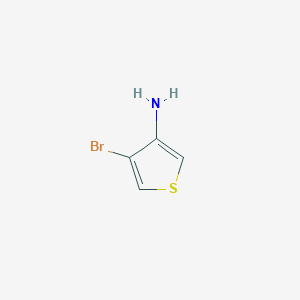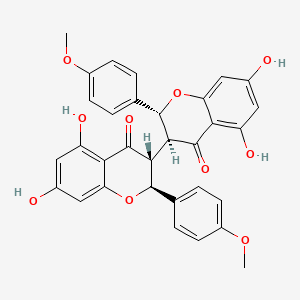
TU-3
Übersicht
Beschreibung
TU-3 is a high mobility n-type organic semiconductor material. It has been developed for use in organic field-effect transistors (OFETs) and is known for its excellent electron mobility, which exceeds 1 cm²/Vs . This compound is particularly notable for its stability in air and its ability to be processed through both solution and vacuum deposition methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TU-3 involves the formation of a complex organic structure that includes multiple thiophene and benzonitrile units. The preparation typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as bromination and coupling reactions.
Coupling Reactions: These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the final this compound structure.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for larger batch sizes. This includes the use of automated reactors and continuous flow systems to improve efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
TU-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can also be performed on this compound to modify its structure and properties.
Substitution: Substitution reactions, particularly involving the thiophene units, are common and can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can introduce various functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
TU-3 has a wide range of applications in scientific research:
Chemistry: Used in the development of high-performance OFETs and other electronic devices.
Medicine: Research is ongoing into its use in medical devices and diagnostics.
Industry: Employed in the production of flexible electronic circuits and displays.
Wirkmechanismus
The mechanism by which TU-3 exerts its effects is primarily through its high electron mobility. This allows for efficient charge transport in electronic devices. The molecular targets include the semiconductor interfaces in OFETs, where this compound facilitates the movement of electrons. The pathways involved include the formation of conductive channels within the organic semiconductor layer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TU-1: Another high mobility n-type organic semiconductor with similar applications but slightly different structural properties.
Ph-BTBT-10: A high-quality p-type organic semiconductor used in complementary circuits.
Uniqueness
TU-3 stands out due to its higher electron mobility and stability in air compared to similar compounds. Its ability to be processed through both solution and vacuum deposition methods also adds to its versatility .
Eigenschaften
IUPAC Name |
4-[5-[8-[5-(4-cyano-3-dodecylphenyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]thiophen-2-yl]-2-dodecylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N6S4/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-39(25-27-41(37)35-53)43-29-31-45(59-43)47-49-51(57-61-55-49)48(52-50(47)56-62-58-52)46-32-30-44(60-46)40-26-28-42(36-54)38(34-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-34H,3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTAHXKMXPGCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C2=CC=C(S2)C3=C4C(=C(C5=NSN=C35)C6=CC=C(S6)C7=CC(=C(C=C7)C#N)CCCCCCCCCCCC)N=S=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681007-44-2 | |
| Record name | TU-3 [for organic electronics] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)





![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)





